Glyceryl 2-abietate
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Overview
Description
Glyceryl 2-abietate, also known as glyceryl abietate or ester gum, is a chemical compound with the molecular formula C23H36O4. It is an ester derived from glycerol and abietic acid, a major component of rosin. This compound is commonly used as a food additive, particularly in beverages and chewing gum, to stabilize emulsions and keep oils in suspension .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 2-abietate is typically synthesized by reacting refined wood rosin with glycerin. The reaction involves heating the mixture to facilitate esterification, often in the presence of a catalyst such as an acid or enzyme . The process can be summarized as follows:
Reactants: Refined wood rosin and glycerin.
Catalysts: Acid or enzyme catalysts.
Conditions: Elevated temperatures to promote esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where refined wood rosin and glycerin are combined under controlled conditions. The reaction mixture is heated, and the esterification process is monitored to ensure complete conversion. The resulting product is then purified to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Glyceryl 2-abietate can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .
Scientific Research Applications
Glyceryl 2-abietate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the food and beverage industry as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of glyceryl 2-abietate primarily involves its ability to stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to keep oils suspended in aqueous solutions. This property is particularly useful in food and beverage applications, where it helps maintain the consistency and stability of products .
Comparison with Similar Compounds
Similar Compounds
Glyceryl abietate: Another name for glyceryl 2-abietate, used interchangeably.
Glycerol ester of wood rosin: A broader category that includes this compound and other similar esters.
Ester gum: A common name for this compound used in the food industry.
Uniqueness
This compound is unique due to its specific ester linkage between glycerol and abietic acid. This gives it distinct emulsifying properties that are highly valued in various industrial applications. Its ability to stabilize emulsions without affecting the taste or appearance of food products makes it a preferred choice in the food and beverage industry .
Properties
CAS No. |
100332-99-8 |
---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-18(13-24)14-25/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3/t19-,20+,22+,23+/m0/s1 |
InChI Key |
ZDZHCVAZYJEHQR-KKSHJYNMSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC(CO)CO)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC(CO)CO)C |
Origin of Product |
United States |
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